molecular formula C9H5F2N3O B13288055 3,5-Difluoro-4-(1H-1,2,4-triazol-1-YL)benzaldehyde

3,5-Difluoro-4-(1H-1,2,4-triazol-1-YL)benzaldehyde

Cat. No.: B13288055
M. Wt: 209.15 g/mol
InChI Key: ZIICFEJDUXIWIN-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-(1H-1,2,4-triazol-1-YL)benzaldehyde is a chemical compound that features a benzaldehyde core substituted with difluoro groups at the 3 and 5 positions and a 1H-1,2,4-triazol-1-yl group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3,5-difluorobenzaldehyde with 1H-1,2,4-triazole under specific conditions to form the desired product . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for 3,5-Difluoro-4-(1H-1,2,4-triazol-1-YL)benzaldehyde are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-(1H-1,2,4-triazol-1-YL)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The difluoro groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the difluoro groups.

Major Products Formed

    Oxidation: 3,5-Difluoro-4-(1H-1,2,4-triazol-1-YL)benzoic acid.

    Reduction: 3,5-Difluoro-4-(1H-1,2,4-triazol-1-YL)benzyl alcohol.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

3,5-Difluoro-4-(1H-1,2,4-triazol-1-YL)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-(1H-1,2,4-triazol-1-YL)benzaldehyde depends on its application. In medicinal chemistry, the triazole ring is known to interact with various biological targets, including enzymes and receptors. The difluoro groups can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Difluoro-4-(1H-1,2,4-triazol-1-YL)benzaldehyde is unique due to the specific positioning of the difluoro groups and the triazole ring, which can confer distinct chemical and biological properties compared to other similar compounds. This unique structure can result in different reactivity and interaction profiles, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H5F2N3O

Molecular Weight

209.15 g/mol

IUPAC Name

3,5-difluoro-4-(1,2,4-triazol-1-yl)benzaldehyde

InChI

InChI=1S/C9H5F2N3O/c10-7-1-6(3-15)2-8(11)9(7)14-5-12-4-13-14/h1-5H

InChI Key

ZIICFEJDUXIWIN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)N2C=NC=N2)F)C=O

Origin of Product

United States

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